p-Chloroacetanilide

Toxicology Structure-Activity Relationship Preclinical Safety Assessment

p-Chloroacetanilide (CAS 539-03-7) is Acetaminophen EP Impurity J/USP Related Compound J—the primary impurity requiring quantification in acetaminophen formulations. Its para-chloro substitution imparts unique chromatographic retention essential for validated HPLC/GLC batch release testing (LOD: 25 ppm). Unlike ortho/meta isomers, it exhibits the highest relative toxicity, making it an indispensable SAR comparator. Also validated as an internal standard for cardiovascular drug assays and a metabolic probe for P450 N-hydroxylation studies. ≥98% purity required for QC, R&D, and analytical method validation.

Molecular Formula C12H9ClO
Molecular Weight
CAS No. 593-03-7
Cat. No. B1165894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Chloroacetanilide
CAS593-03-7
Molecular FormulaC12H9ClO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Chloroacetanilide (CAS 539-03-7) Procurement Guide: Chemical Identity and Structural Baseline for Research and Industrial Use


p-Chloroacetanilide (4'-Chloroacetanilide, CAS 539-03-7; NOT 593-03-7, which corresponds to p-chloroacetoacetic acid ethyl ester), with molecular formula C₈H₈ClNO and molecular weight 169.608 g/mol, is a para-chloro-substituted acetanilide derivative [1]. The compound exists as orthorhombic white crystals with a melting point of 176-178 °C (lit.) and boiling point of 333 °C . It is practically insoluble in water and alkalies, soluble in alcohol, ether, and dioxane, and more soluble in benzene than its ortho-isomer [2]. This chlorinated aromatic amide serves as an established intermediate in pharmaceutical synthesis, analytical reference standard, and metabolic probe .

Why Generic Substitution of p-Chloroacetanilide with Other Acetanilide Derivatives Compromises Experimental and Analytical Integrity


p-Chloroacetanilide cannot be interchangeably substituted with other acetanilide derivatives due to fundamental differences in physicochemical properties, metabolic fate, and toxicological profile driven by the para-chloro substitution position. The ortho-, meta-, and para-chloroacetanilide isomers exhibit distinct toxicity rankings, with p-chloroacetanilide demonstrating the highest relative toxicity among the three positional isomers in both mice and rats [1]. Additionally, the para-chloro substitution imparts unique chromatographic retention behavior that is exploited in validated HPLC methods for pharmaceutical impurity profiling—substitution with an alternative acetanilide would invalidate established analytical protocols [2]. In synthetic applications, the para-chloro group directs electrophilic substitution and coupling reactions differently than ortho- or meta-isomers, affecting both reaction outcomes and yields in downstream pharmaceutical syntheses, including alprazolam .

Quantitative Differentiation Evidence for p-Chloroacetanilide (CAS 539-03-7): Comparator-Based Selection Criteria for Procurement


Relative Toxicity Ranking of p-Chloroacetanilide Versus o- and m-Chloroacetanilide Isomers and Unsubstituted Acetanilide in Rodent Models

p-Chloroacetanilide exhibits the highest relative toxicity among all three chloroacetanilide positional isomers and unsubstituted acetanilide. The LD₅₀ values determined in both mice and rats established a consistent toxicity ranking across species: p-chloroacetanilid > m-chloroacetanilid > acetanilid > o-chloroacetanilid [1]. Notably, the antipyretic activity of the chloroisomers in the rat decreases in the same sequence as their toxicity, indicating that the para-substituted isomer provides the highest therapeutic activity that is mechanistically coupled to its toxicological profile [1].

Toxicology Structure-Activity Relationship Preclinical Safety Assessment

Metabolic N-Hydroxylation Distinction: p-Chloroacetanilide as a Mechanistic Probe for Acetaminophen Hepatotoxicity Studies

p-Chloroacetanilide serves as a specific mechanistic probe that shares the N-hydroxylation metabolic pathway with acetaminophen's hepatotoxic activation. Hamster liver microsomes catalyze the N-hydroxylation of p-chloroacetanilide via a cytochrome P-450-dependent mixed-function oxidase system requiring NADPH and inhibited by carbon monoxide-oxygen atmosphere [1]. The microsomal enzyme system catalyzing p-chloroacetanilide N-hydroxylation and the system forming the arylating, hepatotoxic metabolite of acetaminophen share many distinctive characteristics, with prior treatment of animals using 3-methylcholanthrene inducing enzyme activity, whereas phenobarbital does not [1].

Drug Metabolism Cytochrome P450 Hepatotoxicity Mechanistic Toxicology

Metabolic Activation Toxicity: N-Hydroxy-p-Chloroacetanilide Exhibits 4-Fold Higher Acute Toxicity Than Parent Compound

The N-hydroxylated metabolite of p-chloroacetanilide demonstrates substantially higher acute toxicity than the parent compound, establishing the metabolic activation pathway as critical to its toxicological profile. N-Hydroxy-4-chloroacetanilide exhibits an LD₅₀ of 190 mg/kg in mice, compared to 755 mg/kg for the parent compound 4-chloroacetanilide—representing an approximately 4-fold increase in acute toxicity [1]. This enhanced toxicity is attributed, at least in part, to greater ferrihemoglobin production by the N-hydroxy derivative [1].

Metabolic Activation Acute Toxicity Ferrihemoglobin Formation Hydroxamic Acid Toxicology

p-Chloroacetanilide as Acetaminophen EP Impurity J: Validated HPLC Quantification with 25 ppm Detection Limit

p-Chloroacetanilide (designated as Acetaminophen EP Impurity J / USP Related Compound J) is the main impurity present in acetaminophen and serves as a critical reference standard for pharmaceutical quality control . Gas-liquid chromatography (GLC) coupled with column chromatography enables accurate determination of as little as 25 ppm p-chloroacetanilide in acetaminophen, with standard curves demonstrating linearity for 10-100 ppm concentrations [1]. Newer HPLC methods using mixed-mode reversed-phase/cation exchange stationary phase have been validated for quantitation .

Pharmaceutical Impurity Analysis HPLC Method Validation Quality Control Regulatory Compliance

p-Chloroacetanilide as Validated HPLC Internal Standard for Nitrate Ester Pharmaceutical Formulations

4-Chloroacetanilide is established as an internal standard in validated HPLC methods for the assay of sustained-release pharmaceutical formulations containing nitrate esters. Specifically, it is used for the quantitative determination of isosorbide dinitrate in sustained-release tablets or capsules also containing nitroglycerin or pentaerythritol tetranitrate [1]. The compound's chromatographic properties—including distinct retention time, UV absorbance profile, and chemical stability under analytical conditions—enable reliable quantitation with minimal interference from active pharmaceutical ingredients.

Analytical Chemistry HPLC Method Validation Pharmaceutical Formulation Analysis Internal Standard Selection

Differential Methemoglobin-Forming Capacity of p-Chloroacetanilide: Species-Specific and Formulation-Dependent Quantification

p-Chloroacetanilide induces quantifiable, species-dependent methemoglobinemia that is markedly influenced by formulation vehicle. At 100 mg/kg in aqueous suspension, p-chloroacetanilide produces methemoglobin levels of 40.8% of total blood pigment in rats versus only 6.9% in guinea pigs—a 5.9-fold species difference [1]. When dissolved in propylene glycol (4 mL/kg), the same 100 mg/kg dose yields substantially lower methemoglobin levels: 8.1% in rats and 4.2% in guinea pigs, indicating that propylene glycol decreases production of the methemoglobin-producing metabolite [1]. Baseline methemoglobin in vehicle controls was 1.5% for rats and 2.2% for guinea pigs [1].

Toxicology Methemoglobinemia Preclinical Species Comparison Formulation Effects

Validated Application Scenarios for p-Chloroacetanilide (CAS 539-03-7) in Research and Industrial Settings Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Acetaminophen Quality Control

p-Chloroacetanilide (Acetaminophen EP Impurity J / USP Related Compound J) is the primary impurity requiring quantification in acetaminophen pharmaceutical preparations. Validated GLC methods enable detection down to 25 ppm with linear calibration from 10-100 ppm [1]. HPLC methods using mixed-mode reversed-phase/cation exchange stationary phase are also validated [2]. Procurement of high-purity p-chloroacetanilide reference standard is essential for QC laboratories performing batch release testing of acetaminophen-containing formulations.

Mechanistic Probe for Cytochrome P450 N-Hydroxylation and Acetaminophen Hepatotoxicity Studies

p-Chloroacetanilide serves as a validated mechanistic probe sharing the N-hydroxylation metabolic activation pathway with acetaminophen. The enzyme system is induced by 3-methylcholanthrene but not phenobarbital, and activity is inhibited by piperonyl butoxide and CO-O₂ atmosphere [3]. Its N-hydroxy metabolite exhibits 4-fold higher acute toxicity than the parent compound (LD₅₀ 190 vs 755 mg/kg in mice) [4]. This makes p-chloroacetanilide a reproducible substrate for studying P450-mediated metabolic activation mechanisms and structure-toxicity relationships.

Validated HPLC Internal Standard for Cardiovascular Drug Formulation Analysis

4-Chloroacetanilide is established as an internal standard in published HPLC methods for the assay of isosorbide dinitrate in sustained-release tablets or capsules containing nitroglycerin or pentaerythritol tetranitrate [5]. Its validated chromatographic properties (retention time, UV absorbance, chemical stability) make it suitable for reproducible quantitation in pharmaceutical analytical laboratories performing cardiovascular drug formulation analysis.

Positive Control for Methemoglobin Induction in Preclinical Toxicology Studies

p-Chloroacetanilide provides predictable, quantifiable methemoglobin induction in preclinical models. At 100 mg/kg in aqueous suspension, it produces 40.8% methemoglobin in rats and 6.9% in guinea pigs, while propylene glycol vehicle reduces induction to 8.1% and 4.2% respectively [6]. This species-specific and formulation-dependent response makes it a valuable positive control compound for toxicology studies requiring methemoglobin formation as an endpoint.

Positional Isomer Reference for Structure-Activity Relationship Studies in Analgesic/Antipyretic Research

p-Chloroacetanilide exhibits the highest relative toxicity and antipyretic activity among the three chloroacetanilide positional isomers, with a consistent toxicity ranking across both mice and rats: p-chloroacetanilid > m-chloroacetanilid > acetanilid > o-chloroacetanilid [7]. This established intra-class ranking makes p-chloroacetanilide an essential comparator for SAR studies investigating the relationship between chlorine substitution position and pharmacological/toxicological outcomes in acetanilide-derived compounds.

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